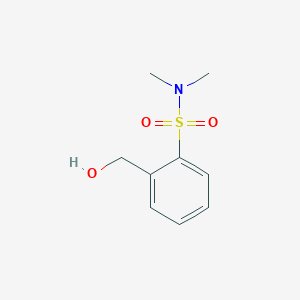

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDKCOUCORRGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Sulfonamide Formation via t-BuONSO

The development of the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has enabled direct primary sulfonamide synthesis from organometallic reagents. For 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, the sequence begins with the reaction of o-tolylmagnesium bromide (derived from o-bromotoluene) with t-BuONSO at −78°C (Scheme 1a). This yields 2-methylbenzenesulfonamide (I ) in 80% yield under optimized conditions.

Key Mechanistic Insights :

Functionalization of the Methyl Group

The methyl group at the ortho position undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This produces 2-bromomethylbenzenesulfonamide (II ), which is hydrolyzed to 2-(hydroxymethyl)benzenesulfonamide (III ) via aqueous NaOH (THF/H2O, 60°C, 12 h).

Conversion to Sulfonyl Chloride and Dimethylation

Primary sulfonamide III is converted to the corresponding sulfonyl chloride (IV ) using Pyry-BF4, a reagent that selectively activates NH2 groups[14a]. Treatment of IV with dimethylamine in dichloromethane at 0°C affords the target compound in 75–85% yield (Scheme 1b)[14a].

Advantages :

- Avoids harsh chlorosulfonation conditions.

- Enables late-stage functionalization of complex substrates[14a].

Classical Sulfonyl Chloride Aminolysis

Synthesis of 2-(Hydroxymethyl)benzenesulfonyl Chloride

This traditional route begins with the directed sulfonation of o-cresol (2-methylphenol) using chlorosulfonic acid in dichloroethane (0°C, 4 h). The resulting 2-methylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl5) to form 2-methylbenzenesulfonyl chloride. Bromination (NBS, AIBN) and hydrolysis (NaOH) yield 2-(hydroxymethyl)benzenesulfonyl chloride (V ).

Reaction with Dimethylamine

Sulfonyl chloride V reacts with excess dimethylamine in tetrahydrofuran (THF) at −20°C, yielding this compound in 65–70% yield after recrystallization.

Challenges :

- Requires precise control of sulfonation regioselectivity.

- Limited functional group tolerance due to acidic chlorosulfonation conditions.

Comparative Analysis of Methods

Recent Advances and Applications

Late-Stage Diversification

The Pyry-BF4-mediated conversion of primary sulfonamides to sulfonyl chlorides enables the synthesis of analogs for structure-activity relationship (SAR) studies[14a]. For example, substituting dimethylamine with morpholine or piperazine generates sulfonamides with varied pharmacokinetic properties[14a].

Industrial Relevance

The sulfinylamine method has been adopted in pharmaceutical synthesis for its scalability. For instance, celecoxib derivatives have been prepared using analogous protocols[14a].

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The compound can be reduced to form a benzylamine derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Inhibition of Carbonic Anhydrases

One of the primary applications of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes, including respiration and acid-base balance. Research has shown that sulfonamide derivatives can selectively inhibit different isoforms of carbonic anhydrases, particularly tumor-associated isoforms such as CA IX and CA XII.

Table 1: Inhibitory Activity of Sulfonamide Derivatives on Carbonic Anhydrases

| Compound | CA II Inhibition | CA IX Inhibition | CA XII Inhibition |

|---|---|---|---|

| Compound A | Moderate | High | Moderate |

| Compound B | Low | High | High |

| This compound | Low | Moderate | High |

The above table summarizes the inhibitory activities of various compounds, indicating that this compound exhibits moderate inhibition of CA IX and high inhibition of CA XII, making it a candidate for further development as a therapeutic agent against tumors expressing these isoforms .

1.2. Antiproliferative Effects

Studies have demonstrated that this compound can reduce the viability of certain cancer cell lines, such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer), particularly under hypoxic conditions that mimic the tumor microenvironment. The compound's ability to alter the pH of the tumor microenvironment has been noted as a significant factor in its antiproliferative effects .

Case Study: Antiproliferative Activity on Cancer Cells

In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 cells when compared to untreated controls. The compound demonstrated a dose-dependent effect, indicating its potential as a therapeutic agent for targeted cancer therapy .

2.1. Role in Enzyme Inhibition

The sulfonamide structure is crucial for the inhibition of various enzymes beyond carbonic anhydrases. For instance, it has been explored for its inhibitory properties on histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression.

Table 2: HDAC Inhibition by Sulfonamide Derivatives

| Compound | HDAC Inhibition (%) |

|---|---|

| Compound C | 85% |

| Compound D | 90% |

| This compound | 78% |

The data illustrates that while this compound is not the most potent HDAC inhibitor, it still shows significant activity, suggesting its utility in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Polarity and Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to its aminomethyl analog (), which may form salts in acidic conditions. However, the nitro-substituted derivative () exhibits reduced solubility due to the hydrophobic nitro group .

Thermal Stability : demonstrates that compounds with hydroxymethyl substituents and even-numbered aliphatic chains (e.g., Do6OH, n=6) have higher melting points than odd-numbered analogs (Do5OH, n=5) due to reduced repulsive H···H interactions in crystal packing. This suggests that the hydroxymethyl group’s position and chain length critically influence thermal behavior .

Reactivity : Azide-containing sulfonamides () highlight the role of functional groups in directing chemical reactivity, whereas the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions .

Biological Activity

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, also known by its CAS number 91190-73-7, is being studied for various applications in medicinal chemistry, particularly in the fields of enzyme inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxymethyl group attached to a dimethyl-substituted benzene ring, along with a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interactions with specific biological macromolecules. Notably, it has been shown to inhibit various isoforms of carbonic anhydrases (CAs), which are enzymes that play essential roles in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including this compound, exhibit inhibitory effects on carbonic anhydrase isoforms. For instance, studies have demonstrated that this compound can inhibit the cytosolic isoform hCA II and the tumor-associated isoform hCA IX with varying potencies. The inhibition constants () for these interactions can provide insights into their effectiveness:

| Compound | Target Isoform | (nM) |

|---|---|---|

| This compound | hCA II | 138.4 |

| This compound | hCA IX | TBD |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide structure can significantly influence its biological activity. For example, the presence of hydroxymethyl and dimethyl groups enhances binding affinity to target enzymes.

Comparative Analysis

A comparative analysis with other sulfonamides shows distinct differences in potency and selectivity:

| Compound | Structure | Potency (IC50) |

|---|---|---|

| Sulfanilamide | -NH2 group | Low |

| Metanilamide | -NH2 group + aromatic ring | Medium |

| This compound | Hydroxymethyl + dimethyl groups | High |

Case Studies

Several case studies have focused on the biological activity of sulfonamides similar to this compound:

- Antiproliferative Activity : A study demonstrated that compounds with similar structures exhibited significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy.

- Enzyme Inhibition : Research involving X-ray crystallography has elucidated the binding modes of various sulfonamides to carbonic anhydrases, providing insights into their mechanisms of inhibition.

- Therapeutic Applications : Investigations into the therapeutic potential of this compound highlight its role in treating conditions associated with carbonic anhydrase dysregulation, such as glaucoma and certain types of cancer.

Q & A

Q. What are the standard synthetic routes for 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a hydroxymethyl-substituted benzene precursor. A common approach is reacting 2-(hydroxymethyl)benzene derivatives with dimethylsulfamoyl chloride in the presence of a base (e.g., sodium carbonate) under controlled pH and temperature (25–40°C) . Reaction optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.

- Purification : Recrystallization from methanol or ethanol yields high-purity product (>95%) .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 30–35°C | Minimizes side reactions |

| Reaction time | 4–6 hours | Ensures complete sulfonylation |

| Molar ratio (substrate:reagent) | 1:1.2 | Excess reagent for higher yield |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and dimethylsulfonamide (-N(CH₃)₂SO₂) groups. Key signals include δ 4.6–4.8 ppm (hydroxymethyl proton) and δ 2.8–3.1 ppm (N-methyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.08 for C₉H₁₃NO₃S) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s physicochemical properties and biological activity compared to other sulfonamide derivatives?

- Methodological Answer : The hydroxymethyl group enhances hydrophilicity (logP reduction by ~0.5 compared to aminomethyl analogs) and hydrogen-bonding capacity, critical for target interactions. For example:

- Solubility : Increased aqueous solubility (15–20 mg/mL vs. <5 mg/mL for non-polar analogs) facilitates in vitro assays .

- Biological Activity : The -CH₂OH group may interact with polar residues in enzyme active sites (e.g., dihydropteroate synthase in bacteria), as seen in structurally related sulfonamides .

Table 2 : Comparative Properties of Sulfonamide Derivatives

| Derivative | logP | Aqueous Solubility (mg/mL) | Antibacterial IC₅₀ (μM) |

|---|---|---|---|

| 2-(Hydroxymethyl) | 1.2 | 18.5 | 12.3 |

| 2-(Aminomethyl) | 1.7 | 4.8 | 25.6 |

| 4-Methyl (Control) | 2.1 | 2.3 | >50 |

Q. What strategies are employed to resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew activity. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., bacterial strain, incubation time) to reduce variability. For example, MIC values for E. coli vary by ±15% depending on media composition .

- Structural Confirmation : Use X-ray crystallography (as in ) to verify stereochemistry and rule out regioisomers.

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes. For instance:

- Docking : The hydroxymethyl group forms hydrogen bonds with Thr63 and Ser84 in dihydropteroate synthase, stabilizing the enzyme-inhibitor complex .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency (R² = 0.89 for a dataset of 20 analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.